5-Methoxy-2-nitrophenol
Overview
Description
5-Methoxy-2-nitrophenol is a chemical compound that is part of the methoxyphenols family. Methoxyphenols are known to be structural fragments of various antioxidants and biologically active molecules, and they can form strong intermolecular and intramolecular hydrogen bonds in condensed matter . These compounds, including 5-methoxy-2-nitrophenol, are of interest due to their presence in the atmosphere as tracers for wood smoke and their potential chemical degradation pathways .
Synthesis Analysis
The synthesis of 5-methoxy-2-nitrophenol can be achieved through several methods. One approach involves the selective nitrosation of 3-methoxyphenol in propionic acid, followed by oxidation with nitric acid to yield the nitro compound . Another method includes the alkali hydrolysis of 2-nitro-4-methoxyaniline, which has been optimized to achieve a high yield of 96% under specific conditions of temperature, reaction time, and reactant ratios .
Molecular Structure Analysis
The molecular structure of compounds related to 5-methoxy-2-nitrophenol has been studied using various techniques. For instance, the X-ray crystal structure of a related compound, 5'-methoxy-2,4,6-trimethyl-2'-nitrosobiphenyl, reveals that the nitroso substituents are almost coplanar with the phenyl ring, while the methoxy groups are slightly angled . Density functional theory (DFT) studies have been used to characterize the electronic structure of tautomeric forms of related ortho-hydroxy Schiff base compounds, providing insights into their molecular properties .
Chemical Reactions Analysis
The chemical behavior of methoxyphenols, including 5-methoxy-2-nitrophenol, involves various reactions. For example, 4-methoxyphenol reacts with nitrous acid in aqueous acid solution to produce a mixture of benzoquinone and 4-methoxy-2-nitrophenol, with the reaction mechanism involving the generation of nitric oxide and the 4-methoxyphenoxy radical . In the atmosphere, methoxyphenols can undergo heterogeneous reactions with NO₃ radicals, leading to products such as nitro-substituted methoxyphenols through electrophilic addition and H-abstraction processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenols have been extensively studied. Thermochemical properties such as standard molar enthalpies of formation, vapor pressure, and vaporization enthalpies have been determined for various methoxyphenols . The strength of intermolecular hydrogen bonds in complexes of methoxyphenols with organic bases has been measured calorimetrically, revealing differences in bond strength between different methoxyphenols . Additionally, the thermodynamic and second-order non-linear optical properties of related compounds have been investigated, providing information on their potential applications in materials science .
Scientific Research Applications
Protein Reagent Sensitivity : 5-Methoxy-2-nitrophenol derivatives are used as environmentally sensitive protein reagents. They provide a means to examine properties of enzymes during interaction with substrates. Specifically, 2-methoxy-5-nitrobenzyl bromide, a derivative, is useful for its pH insensitivity and selectivity towards certain amino acids in proteins (Horton, Kelly, & Koshland, 1965).
Optical Properties in Crystals : Research into the linear and nonlinear optical properties of 2-methoxy-5-nitrophenol (MNP) single crystals found that these crystals belong to the monoclinic system and have specific optical characteristics, useful in various optical applications (Nagasawa, Katoh, Ninomiya, & Takeuchi, 1993).
Synthetic Chemistry : The compound is used in synthetic chemistry, for example, in the synthesis of 6-Methoxy-2-benzoxazolinone. This involves the formation and reduction of 5-methoxy-2-nitrophenol, showing its utility in the creation of complex organic molecules (Richey, Scism, Caskey, & BeMiller, 1975).
Anaerobic Systems Toxicity : Research has been conducted on the effects of nitrophenols, including 5-Methoxy-2-nitrophenol, on anaerobic systems. This is particularly relevant in understanding its impact on environments where these compounds might be used or disposed of (Haghighi Podeh, Bhattacharya, & Qu, 1995).
Atmospheric Reactivity : The atmospheric reactivity of methoxyphenols, similar to 5-Methoxy-2-nitrophenol, has been studied. These compounds are produced from the pyrolysis of wood lignin and have implications for air quality and pollution studies (Lauraguais et al., 2014).
Corrosion Inhibition : Derivatives of 5-Methoxy-2-nitrophenol are used in corrosion inhibition studies, particularly on mild steel in acidic mediums. This research is vital for industrial applications where corrosion resistance is crucial (Pandey et al., 2017).
properties
IUPAC Name |
5-methoxy-2-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTULWPODYLFOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277212 | |
Record name | 5-Methoxy-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-nitrophenol | |
CAS RN |
704-14-3 | |
Record name | 5-Methoxy-2-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=704-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Methoxy-2-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxy-2-nitrophenol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1167 | |
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Record name | 5-Methoxy-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxy-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Methoxy-2-nitrophenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ53BN6LHX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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